molecular formula C19H15NO4S B2838992 Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate CAS No. 900018-84-0

Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate

Cat. No. B2838992
CAS RN: 900018-84-0
M. Wt: 353.39
InChI Key: WVESDTMIMJQQLY-UHFFFAOYSA-N
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Description

“Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate” is a chemical compound with the molecular formula C19H15NO4S . It is also known as “methyl 3-(2-benzamidophenoxy)thiophene-2-carboxylate” and "2-Thiophenecarboxylic acid, 3-[2-(benzoylamino)phenoxy]-, methyl ester" .


Molecular Structure Analysis

The molecular weight of “Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate” is 353.39 . The structure contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a phenoxy group and a benzoylamino group attached to the thiophene ring .

Scientific Research Applications

Future Directions

The future directions for research on “Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate” and similar compounds could include further exploration of their synthesis, chemical reactions, and potential biological activity. Thiophene derivatives are of interest in medicinal chemistry due to their diverse biological effects .

properties

IUPAC Name

methyl 3-(2-benzamidophenoxy)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S/c1-23-19(22)17-16(11-12-25-17)24-15-10-6-5-9-14(15)20-18(21)13-7-3-2-4-8-13/h2-12H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVESDTMIMJQQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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